![molecular formula C27H23N3O7 B11692688 (5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692688.png)
(5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps in the synthesis include:
Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between a suitable aldehyde and a urea derivative.
Introduction of the Benzylidene Group: This step involves the reaction of the pyrimidine core with a benzylidene derivative under basic conditions.
Functionalization of the Aromatic Rings:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional carbonyl groups.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a useful tool for labeling and tracking biological processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzylidene derivatives and pyrimidine-based molecules. These compounds share structural similarities with (5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione but may differ in their functional groups or overall structure.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C27H23N3O7 |
|---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
(5E)-1-(3,5-dimethylphenyl)-5-[(5-methoxy-2-nitro-4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H23N3O7/c1-16-9-17(2)11-20(10-16)29-26(32)21(25(31)28-27(29)33)12-19-13-23(36-3)24(14-22(19)30(34)35)37-15-18-7-5-4-6-8-18/h4-14H,15H2,1-3H3,(H,28,31,33)/b21-12+ |
InChI Key |
DGKXZXVVTXNMHM-CIAFOILYSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3[N+](=O)[O-])OCC4=CC=CC=C4)OC)/C(=O)NC2=O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC(=C(C=C3[N+](=O)[O-])OCC4=CC=CC=C4)OC)C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692610.png)
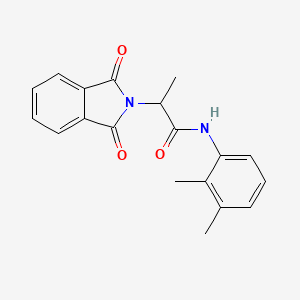
![(2Z,5Z)-5-[4-(benzyloxy)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692617.png)

![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11692629.png)
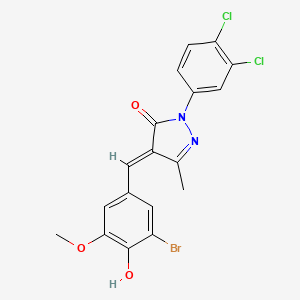
![(3E)-1-(biphenyl-4-yl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692641.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692652.png)
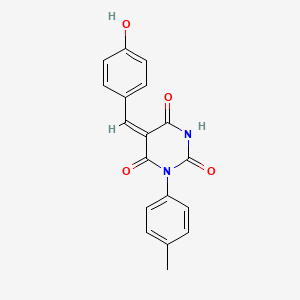
![(3E)-1-(3-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692663.png)
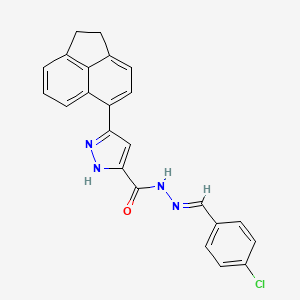
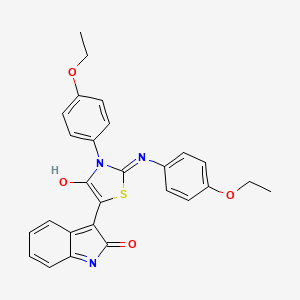
![Ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11692694.png)
![4-[(4-Acetamidophenyl)carbamoyl]butanoic acid](/img/structure/B11692695.png)
